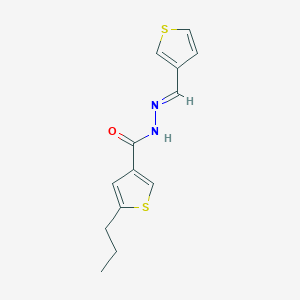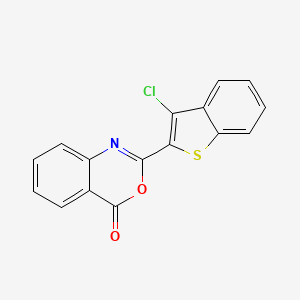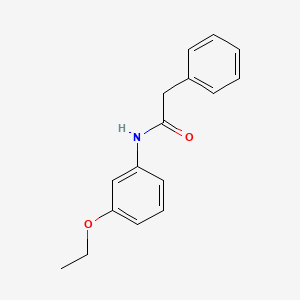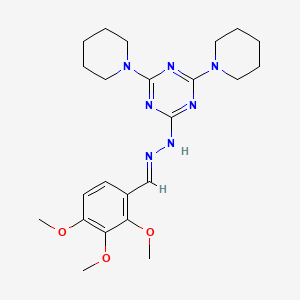![molecular formula C18H25N3O3 B5883707 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5883707.png)
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate, also known as PAPP, is a compound that has been extensively studied in the field of biochemistry and pharmacology. PAPP is a potent inhibitor of insulin-like growth factor binding protein-4 (IGFBP-4), which is a protein that regulates the bioavailability of insulin-like growth factor-1 (IGF-1). In
Mechanism of Action
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate inhibits the binding of IGFBP-4 to IGF-1, which increases the bioavailability of IGF-1. This results in increased signaling through the IGF-1 receptor, which promotes cell growth and proliferation. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has also been shown to promote the degradation of IGFBP-4, which further increases the bioavailability of IGF-1.
Biochemical and Physiological Effects:
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its effects on IGF-1 signaling, 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to increase the expression of genes involved in glucose metabolism and insulin signaling. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate in lab experiments is its specificity for IGFBP-4. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate does not inhibit the binding of other IGFBPs to IGF-1, which allows for more precise manipulation of the IGF-1 signaling pathway. However, 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate is a relatively new compound, and its long-term effects on animal models and humans are not yet known.
Future Directions
There are several potential future directions for research on 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate. One area of interest is the use of 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate in the treatment of cancer. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the use of 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate in the treatment of diabetes. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to improve insulin sensitivity in animal models, and further research is needed to determine its potential as a diabetes therapy. Finally, further research is needed to determine the long-term effects of 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate on animal models and humans, as well as its potential for off-target effects.
Synthesis Methods
The synthesis of 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate involves the reaction of 4-aminophenyl-1-piperidinecarboxylic acid with N-(tert-butoxycarbonyl)-1-piperidinecarboxamidine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate as a white solid with a purity of over 95%.
Scientific Research Applications
4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been extensively studied for its potential use in the treatment of various diseases, including cancer and diabetes. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has been shown to inhibit the growth of cancer cells by reducing the bioavailability of IGF-1, which is a growth factor that promotes cell proliferation. 4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate has also been shown to improve insulin sensitivity in diabetic animals by increasing the bioavailability of IGF-1.
properties
IUPAC Name |
[4-(piperidine-1-carbonylamino)phenyl] piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-17(20-11-3-1-4-12-20)19-15-7-9-16(10-8-15)24-18(23)21-13-5-2-6-14-21/h7-10H,1-6,11-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUZIFVMMAHJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=C(C=C2)OC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Piperidine-1-carbonylamino)phenyl] piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

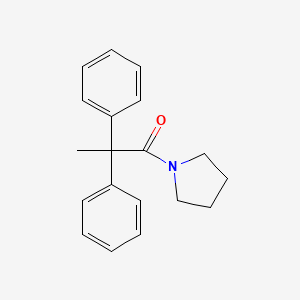
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)

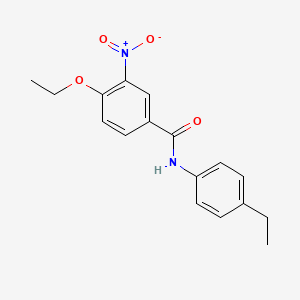
![methyl (4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetate](/img/structure/B5883669.png)
![N-[4-(aminosulfonyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5883674.png)
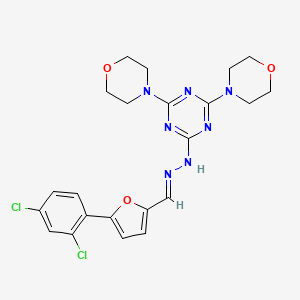
![3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5883692.png)
![1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5883698.png)
